1-((2S)Pyrrolidin-2-YL)-2-bromo-4,5-dimethoxybenzene
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Overview
Description
1-((2S)Pyrrolidin-2-YL)-2-bromo-4,5-dimethoxybenzene is a compound that features a pyrrolidine ring attached to a benzene ring substituted with bromine and methoxy groups
Preparation Methods
The synthesis of 1-((2S)Pyrrolidin-2-YL)-2-bromo-4,5-dimethoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-4,5-dimethoxybenzene and (2S)-pyrrolidine.
Reaction Conditions: The reaction between these starting materials is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. .
Chemical Reactions Analysis
1-((2S)Pyrrolidin-2-YL)-2-bromo-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions .
Scientific Research Applications
1-((2S)Pyrrolidin-2-YL)-2-bromo-4,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-((2S)Pyrrolidin-2-YL)-2-bromo-4,5-dimethoxybenzene involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation .
Comparison with Similar Compounds
1-((2S)Pyrrolidin-2-YL)-2-bromo-4,5-dimethoxybenzene can be compared with other similar compounds:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their substitution patterns and biological activities.
Bromo-Substituted Benzene Derivatives: Compounds such as 2-bromo-4,5-dimethoxybenzene and 2-bromo-4,5-dimethoxyphenethylamine have similar structures but different functional groups, leading to variations in their reactivity and applications
Properties
Molecular Formula |
C12H16BrNO2 |
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Molecular Weight |
286.16 g/mol |
IUPAC Name |
2-(2-bromo-4,5-dimethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C12H16BrNO2/c1-15-11-6-8(10-4-3-5-14-10)9(13)7-12(11)16-2/h6-7,10,14H,3-5H2,1-2H3 |
InChI Key |
WGKODCSJJFTYBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2CCCN2)Br)OC |
Origin of Product |
United States |
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